REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[C:12]1(=O)[CH2:15][CH2:14][CH2:13]1.C(OCC)(=O)C>C(O)(=O)C>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:12]2([C:1]#[N:2])[CH2:15][CH2:14][CH2:13]2)=[CH:6][CH:7]=1 |f:0.1|
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Name
|
|
Quantity
|
0.147 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0.214 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
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C1(CCC1)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 12 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (3×10 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.84 mmol | |
AMOUNT: MASS | 0.343 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |